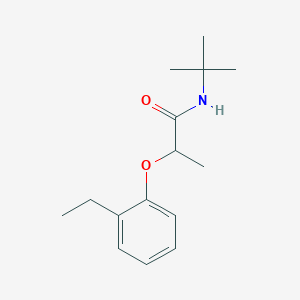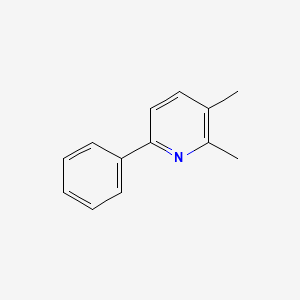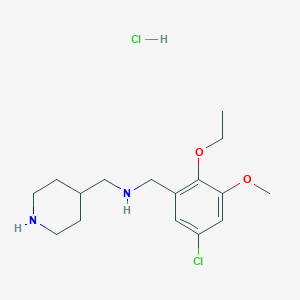
N-(tert-butyl)-2-(2-ethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(2-ethylphenoxy)propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential in the treatment of various metabolic diseases. A-769662 has been widely used in scientific research to investigate the mechanism of action and physiological effects of AMPK activation.
Wirkmechanismus
AMPK is a key regulator of cellular energy homeostasis, and its activation leads to the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC), which regulates fatty acid synthesis, and glucose transporter 4 (GLUT4), which regulates glucose uptake. N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has been shown to activate AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation.
Biochemical and Physiological Effects:
Activation of AMPK by N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, decreased hepatic glucose production, increased fatty acid oxidation, and decreased lipogenesis. N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using N-(tert-butyl)-2-(2-ethylphenoxy)propanamide in lab experiments is its specificity for AMPK activation, which allows for precise investigation of the physiological effects of AMPK activation. However, one limitation of using N-(tert-butyl)-2-(2-ethylphenoxy)propanamide is its relatively low potency compared to other AMPK activators, which may require higher concentrations to achieve maximal activation.
Zukünftige Richtungen
There are several potential future directions for research on N-(tert-butyl)-2-(2-ethylphenoxy)propanamide and AMPK activation. One area of interest is the development of more potent and specific AMPK activators for therapeutic use. Another area of interest is the investigation of the role of AMPK activation in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the investigation of the downstream targets of AMPK activation and their role in mediating the physiological effects of N-(tert-butyl)-2-(2-ethylphenoxy)propanamide could provide further insight into the mechanism of action of this compound.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-(2-ethylphenoxy)propanamide involves several steps, including the reaction of 2-ethylphenol with tert-butyl bromoacetate to form 2-(2-ethylphenoxy)ethyl tert-butyl ether, which is then reacted with 2-bromo-2-methylpropanenitrile to form N-(tert-butyl)-2-(2-ethylphenoxy)propanamide. The overall yield of the synthesis is around 25%.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has been widely used in scientific research to investigate the mechanism of action and physiological effects of AMPK activation. It has been shown to activate AMPK in a dose-dependent manner in various cell types, including hepatocytes, skeletal muscle cells, and adipocytes. N-(tert-butyl)-2-(2-ethylphenoxy)propanamide has also been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, making it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(2-ethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-6-12-9-7-8-10-13(12)18-11(2)14(17)16-15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGUXUIVVLIUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(2-ethylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl] 4-propoxybenzenecarbothioate](/img/structure/B6079653.png)

![3-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6079681.png)
![N-(2-hydroxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6079689.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6079692.png)

![2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6079709.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B6079718.png)
![4-methyl-N-(3-nitrophenyl)-2-[2-(5,5,6-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazole-5-carboxamide hydrobromide](/img/structure/B6079720.png)
![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)

![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)